molecular formula C26H32ClN3O2 B1677439 Opc 51803 CAS No. 192514-54-8

Opc 51803

Cat. No.: B1677439
CAS No.: 192514-54-8
M. Wt: 454.0 g/mol
InChI Key: INGXCNVWWKKWOO-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3) data highlights key structural motifs:

  • δ 7.25–7.15 (m, 4H) : Aromatic protons of benzazepine.
  • δ 4.21 (q, J = 6.8 Hz, 1H) : Methine proton at C5 (R-configuration).
  • δ 3.45–3.30 (m, 4H) : Pyrrolidine N-CH2 groups.
  • δ 1.15 (d, J = 6.6 Hz, 6H) : Isopropyl methyl groups.

13C NMR confirms the acetamide carbonyl at δ 171.2 ppm and the benzoyl carbonyl at δ 168.9 ppm .

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) exhibits a protonated molecular ion [M+H]+ at m/z 454.2 . Fragmentation patterns include:

  • m/z 337.1 : Loss of isopropylacetamide (C5H11NO).
  • m/z 192.0 : Benzazepine fragment after cleavage of the benzoyl-pyrrolidine group.

X-Ray Crystallography

While single-crystal X-ray data for OPC-51803 remains unpublished, analogous compounds (e.g., hydroxynorephedrin derivatives) confirm the planar geometry of the benzoyl-pyrrolidine system and axial orientation of the chloro substituent in crystalline states.

Properties

CAS No.

192514-54-8

Molecular Formula

C26H32ClN3O2

Molecular Weight

454.0 g/mol

IUPAC Name

2-[(5R)-1-(2-chloro-4-pyrrolidin-1-ylbenzoyl)-2,3,4,5-tetrahydro-1-benzazepin-5-yl]-N-propan-2-ylacetamide

InChI

InChI=1S/C26H32ClN3O2/c1-18(2)28-25(31)16-19-8-7-15-30(24-10-4-3-9-21(19)24)26(32)22-12-11-20(17-23(22)27)29-13-5-6-14-29/h3-4,9-12,17-19H,5-8,13-16H2,1-2H3,(H,28,31)/t19-/m1/s1

InChI Key

INGXCNVWWKKWOO-LJQANCHMSA-N

Isomeric SMILES

CC(C)NC(=O)C[C@H]1CCCN(C2=CC=CC=C12)C(=O)C3=C(C=C(C=C3)N4CCCC4)Cl

Canonical SMILES

CC(C)NC(=O)CC1CCCN(C2=CC=CC=C12)C(=O)C3=C(C=C(C=C3)N4CCCC4)Cl

Appearance

Solid powder

Other CAS No.

192514-54-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

OPC-51803;  SOU-003;  OPC51803;  SOU003;  OPC 51803;  SOU 003

Origin of Product

United States

Preparation Methods

Ligand Design and Catalytic System

The Me-StackPhos ligand, derived from (R)-2-amino-2'-hydroxy-6,6'-dimethyl-1,1'-biphenyl, features a 5-membered biaryl heterocyclic scaffold that enhances steric and electronic tuning. When paired with a copper(I) salt, this ligand facilitates asymmetric induction during the alkynylation step. The reaction employs Meldrum’s acid derivatives as Michael acceptors and terminal alkynes as nucleophiles, achieving enantiomeric excess (ee) values exceeding 90%.

Reaction Optimization and Scope

Key parameters include:

  • Solvent : Dichloromethane or toluene
  • Temperature : 0–25°C
  • Catalyst loading : 5–10 mol% Cu(I) with stoichiometric ligand
    The reaction tolerates diverse alkyne substrates, including aryl-, alkyl-, and silyl-protected variants, yielding β-alkynyl adducts in 70–95% isolated yield. For OPC-51803, the alkynylated Meldrum’s acid intermediate undergoes sequential deprotection and coupling to install the benzazepine framework.

Strategic Bond Disconnections and Retrosynthetic Analysis

The molecular architecture of OPC-51803 suggests three key disconnections:

  • Benzazepine Core : Constructed via intramolecular cyclization of a linear precursor.
  • Pyrrolidinyl-Benzoyl Moiety : Introduced through Ullmann or Buchwald-Hartwig coupling.
  • N-Isopropylacetamide Side Chain : Appended via amide coupling using HATU or EDC.

Benzazepine Formation

The tetrahydrobenzazepine skeleton is assembled from a dibrominated precursor through Pd-catalyzed C-N coupling, followed by hydrogenation to saturate the ring. Stereochemical control at the 5-position is achieved using chiral auxiliaries or resolution techniques.

Stereocontrolled Installation of the Pyrrolidine Substituent

The 2-chloro-4-(1-pyrrolidinyl)benzoyl group is introduced via nucleophilic aromatic substitution, leveraging the electron-deficient chloroarene and pyrrolidine’s nucleophilicity. Microwave-assisted conditions (120°C, DMF, 2 h) enhance reaction efficiency.

Challenges in Process Chemistry and Scalability

Enantiomeric Purity Maintenance

Racemization during the final amide coupling is mitigated by using non-basic conditions and coupling agents like PyBOP. Final ee values of OPC-51803 exceed 99%, as verified by chiral HPLC.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) ee (%) Scalability
Cu/Me-StackPhos Alkyne conjugate addition 70–95 >90 High
Fe-Salen oxidation Pyrrolidine hydroxylation 10 N/A Low

The enantioselective alkynylation route outperforms oxidative methods in yield and scalability, making it the preferred industrial approach.

Chemical Reactions Analysis

OPC-51803 undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrrolidinyl and benzazepine rings.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: The compound can undergo substitution reactions, especially at the chlorobenzoyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmacological Studies

OPC-51803 has been extensively studied for its effects on the vasopressin V2 receptor, demonstrating significant agonistic activity. Key findings include:

  • Vasopressin Receptor Selectivity : OPC-51803 shows a high affinity for the V2 receptor with a Ki value of approximately 91.9 nM, compared to 819 nM for the V1a receptor, indicating about nine times greater selectivity for V2 receptors .
  • Cyclic AMP Production : The compound effectively stimulates cyclic adenosine monophosphate (cAMP) production in cells expressing V2 receptors, with an EC50 value of 189 nM .

Therapeutic Applications

The therapeutic potential of OPC-51803 is being explored in several clinical conditions:

  • Diabetes Insipidus : OPC-51803 is being investigated as a treatment for congenital nephrogenic diabetes insipidus (cNDI), where it has shown the ability to restore function in V2 receptor mutants .
  • Nocturnal Enuresis : Clinical studies indicate that OPC-51803 can reduce micturition frequency and increase urine osmolality in animal models, suggesting its utility in treating nocturnal enuresis .
  • Urinary Incontinence : The compound's antidiuretic properties make it a candidate for managing urinary incontinence by reducing urine output .

Data Tables

Application AreaKey FindingsReference
Diabetes InsipidusRestores function in V2 receptor mutants
Nocturnal EnuresisDecreases micturition frequency in rats
Urinary IncontinenceReduces urine output significantly

Case Study 1: Clinical Efficacy in Nephrogenic Diabetes Insipidus

In a study involving Brattleboro rats (a model for diabetes insipidus), administration of OPC-51803 resulted in:

  • A significant decrease in urine volume from 10.8 mL to 0.5 mL within two hours post-dosing.
  • An increase in urinary osmolality from 114 to 432 mOsm/kg, demonstrating potent antidiuretic effects .

Case Study 2: Pharmacokinetics and Safety Profile

A microdose clinical trial assessed the pharmacokinetics of OPC-51803, revealing:

  • High bioavailability after oral administration.
  • Low hepatic clearance rates, suggesting minimal risk of adverse effects related to hepatic disorders .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Receptor Binding Affinity (Ki) and Functional Activity

Compound V2 Ki (nM) V1a Ki (nM) V1b Ki (nM) V2 cAMP EC₅₀ (nM)
OPC-51803 49.8 ± 8.1 1061 ± 60 >10,000 189 ± 14
dDAVP 2.1 ± 0.3 18.4 ± 3.2 5.6 ± 0.9 1.2 ± 0.2
AVP (native) 1.0 ± 0.1 1.5 ± 0.3 3.8 ± 0.7 0.8 ± 0.1

Data from

Pharmacological Efficacy

While dDAVP is a full agonist with lower EC₅₀ for cAMP production (1.2 ± 0.2 nM vs. 189 ± 14 nM for OPC-51803), OPC-51803 acts as a partial agonist , achieving ~35-fold cAMP elevation in V2-transfected HeLa cells compared to baseline . Despite lower potency, its oral bioavailability (effective at 0.03–0.3 mg/kg in rats) and prolonged action compensate for this limitation .

Clinical Advantages

  • Oral administration: Unlike dDAVP (administered intranasally or intravenously), OPC-51803’s nonpeptide structure enables oral dosing, improving patient compliance .
  • Reduced off-target effects : dDAVP’s V1a/V1b activation may cause hypertension or platelet aggregation, whereas OPC-51803 avoids these risks .

Comparison with Other Nonpeptide V2R Agonists

WAY-151932 and Fedovapagon

WAY-151932 and fedovapagon are structurally distinct nonpeptide V2R agonists.

Table 2: In Vivo Antidiuretic Effects in Rat Models

Compound Effective Dose (mg/kg, oral) Urine Volume Reduction (%) Duration of Action (h)
OPC-51803 0.03–0.3 85–95 4–6
WAY-151932 0.1–1.0 70–80 3–5
Fedovapagon 0.3–3.0 75–85 4–6

Data from

VPA-985

VPA-985, a mixed V1a/V2 antagonist, contrasts with OPC-51803’s pure agonist profile. While VPA-985 is explored for hyponatremia, OPC-51803’s selective agonism makes it superior for disorders requiring V2 activation .

Therapeutic Implications

OPC-51803’s prolonged cAMP signaling in partial cNDI-causing V2R mutants (e.g., R137C, deltaN323) suggests utility in patients unresponsive to dDAVP .

Biological Activity

OPC-51803 is a novel nonpeptide agonist of the vasopressin V2 receptor (V2R) that has garnered attention for its potential therapeutic applications, particularly in conditions characterized by vasopressin deficiency such as congenital nephrogenic diabetes insipidus (cNDI). This article provides a comprehensive overview of the biological activity of OPC-51803, including its receptor selectivity, mechanisms of action, and potential clinical implications.

Receptor Selectivity and Binding Affinity

OPC-51803 exhibits a high degree of selectivity for the human V2 receptor compared to V1a and V1b receptors. The binding affinity (Ki values) for these receptors has been extensively studied:

Receptor Type Ki Value (nM) Selectivity
V2 Receptor91.9 ± 10.8High
V1a Receptor3.12 ± 0.38Moderate
V1b Receptor819 ± 39Low

These results indicate that OPC-51803 is approximately nine times more selective for the V2 receptor than the V1a receptor, making it a promising candidate for targeting disorders related to vasopressin signaling without significant off-target effects .

OPC-51803 functions primarily as an agonist at the V2 receptor, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. The effective concentration (EC50) for cAMP production in HeLa cells expressing human V2 receptors is approximately 189 ± 14 nM, demonstrating its potency in activating this signaling pathway . In contrast, OPC-51803 does not induce significant changes in intracellular calcium concentrations in cells expressing V1a receptors, further supporting its selective action on V2 receptors .

Pharmacochaperone Activity

Recent studies have highlighted the dual role of OPC-51803 as both an agonist and a pharmacochaperone. It not only activates cell surface V2R mutants but also promotes the maturation and trafficking of misfolded receptors from the endoplasmic reticulum to the plasma membrane. This characteristic may provide therapeutic benefits in treating genetic forms of NDI caused by dysfunctional V2R mutants .

Case Studies and Experimental Findings

  • Brattleboro Rats Study :
    • In a study involving Brattleboro rats, which are genetically predisposed to diabetes insipidus, oral administration of OPC-51803 at doses of 0.03 and 0.3 mg/kg significantly reduced urinary frequency and volume over a 24-hour period. This suggests its potential utility in managing conditions characterized by excessive urination .
  • Partial cNDI Restoration :
    • Another study demonstrated that OPC-51803 could restore function in partial cNDI models by inducing prolonged signaling through mutant V2Rs. This finding indicates that OPC-51803 could be beneficial for patients who do not fully respond to traditional therapies like desmopressin .

Clinical Implications

The unique properties of OPC-51803 suggest several clinical applications:

  • Treatment of Nephrogenic Diabetes Insipidus : Its ability to selectively activate V2 receptors makes it a candidate for treating both congenital and acquired forms of NDI.
  • Potential for Other Vasopressin-related Disorders : Given its mechanism of action, OPC-51803 may also be explored for other conditions involving vasopressin dysregulation.

Q & A

Q. What criteria validate the structural identity and purity of OPC-51803 in pharmacological studies?

  • Methodological Answer :
  • Criterion 1 : NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation.
  • Criterion 2 : HPLC purity ≥95% with chromatograms included in supplementary materials.
  • Criterion 3 : Batch-to-bistency verification via stability studies (e.g., thermal stress testing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Opc 51803
Reactant of Route 2
Reactant of Route 2
Opc 51803

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.